5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid, commonly referred to as 5,15-DiHETE, is a member of the hydroxyeicosatetraenoic acids class. These compounds are characterized by their eicosanoid structure, which includes a hydroxyl group and multiple double bonds. Specifically, 5,15-DiHETE contains four double bonds and two hydroxyl groups located at the 5 and 15 positions of the eicosatetraenoic acid backbone. The compound plays significant roles in various biological processes and has been the subject of numerous studies due to its potential therapeutic applications.
5,15-DiHETE can be derived from arachidonic acid through enzymatic pathways involving lipoxygenases. It is found in various biological fluids and tissues, indicating its relevance in physiological and pathological processes. The compound has been detected and quantified in human cerebrospinal fluid and other biological matrices, highlighting its significance in lipid signaling pathways .
The synthesis of 5,15-DiHETE can occur through several methods:
The enzymatic synthesis typically utilizes purified lipoxygenase enzymes under controlled conditions (pH, temperature) to ensure specificity for the 5 and 15 positions. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for quantification and verification of the synthesized product .
The molecular formula of 5,15-DiHETE is , with a molecular weight of approximately 336.47 g/mol. Its structure features:
The stereochemistry is crucial for its biological function, with the naturally occurring isomer being 5(S),15(S) .
5,15-DiHETE participates in various biochemical reactions:
The reactions involving 5,15-DiHETE often occur in complex biological environments where it interacts with specific receptors or enzymes that mediate its effects on cellular signaling pathways .
The mechanism by which 5,15-DiHETE exerts its effects primarily involves:
Studies suggest that the modulation of these pathways can lead to significant changes in cell behavior during inflammatory responses or tissue repair processes .
Relevant analyses have shown that its stability can be influenced by environmental factors such as temperature and pH .
5,15-DiHETE has several applications in scientific research:
5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid (5,15-DiHETE) is biosynthesized through sequential enzymatic oxidation of arachidonic acid (AA; 20:4, ω-6) by lipoxygenases (LOXs). This process initiates when 5-LOX catalyzes the insertion of molecular oxygen at carbon 5 of AA, forming 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE). Subsequently, 15-LOX oxygenates this intermediate at carbon 15, generating 5(S),15(S)-diHpETE. This unstable hydroperoxide is rapidly reduced by cellular peroxidases to yield the stable dihydroxy product 5,15-DiHETE. The reaction cascade is compartmentalized: 5-LOX activity occurs in the cytosol or nuclear membrane, while 15-LOX acts in the endoplasmic reticulum. Non-enzymatic pathways may contribute under oxidative stress, where free radicals or heme proteins (e.g., hemoglobin) catalyze the formation of racemic 5,15-DiHETE isomers, but enzymatic synthesis dominates in physiological contexts [5] [7] [10].
Key enzymatic features:
Table 1: Enzymatic Synthesis of 5,15-DiHETE
| Enzyme | Substrate | Product | Cellular Localization |
|---|---|---|---|
| 5-LOX | Arachidonic acid | 5(S)-HpETE | Cytosol/Nuclear membrane |
| 15-LOX | 5(S)-HpETE | 5(S),15(S)-diHpETE | Endoplasmic reticulum |
| Peroxidases | 5(S),15(S)-diHpETE | 5,15-DiHETE | Ubiquitous |
Stereochemistry critically governs the bioactivity of 5,15-DiHETE. The 5-LOX and 15-LOX isoforms exhibit absolute stereocontrol, producing predominantly 5(S),15(S)-DiHETE in mammals. This specificity arises from conserved active-site architectures:
Non-enzymatic oxidation generates racemic mixtures (e.g., 5(R),15(R)-DiHETE), but enzymatic pathways yield >95% enantiomeric excess of the S isomer. Stereochemistry dictates function: 5(S),15(S)-DiHETE acts as an eosinophil chemoattractant, while 8(R),15(S)-DiHETE (a structural isomer) induces hyperalgesia [10].
Table 2: Stereochemical Outcomes in 5,15-DiHETE Isomers
| Isomer | Configuration | Primary Biological Activity | Origin |
|---|---|---|---|
| 5(S),15(S)-DiHETE | (5S,15S) | Eosinophil chemotaxis | Enzymatic (5-LOX/15-LOX) |
| 5(R),15(R)-DiHETE | (5R,15R) | Weak/inactive | Non-enzymatic oxidation |
| 8(R),15(S)-DiHETE | (8R,15S) | Hyperalgesia | Hemoglobin-catalyzed |
Synthetic pathways for 5,15-DiHETE diverge significantly across taxa, reflecting evolutionary adaptations:
Evolutionary drivers:
Table 3: Cross-Species Synthesis of 5,15-DiHETE and Analogues
| Species | Cell Type | Key LOX Isoforms | Dominant Dihydroxy Product | Yield |
|---|---|---|---|---|
| Human | Neutrophils | 5-LOX, 15-LOX-1 | 5(S),15(S)-DiHETE | 30 ng/10⁶ cells |
| Mouse | Macrophages | 5-LOX, 15-LOX-2 | 15(S)-HETE (precursor) | Low |
| Coral | Epidermis | 8(R)-LOX | 8(R),15(S)-DiHETE | High |
| Chicken | Thrombocytes | 12-LOX | 12,15-DiHETE | Moderate |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6